1-Methyl-3-(4-methylphenyl)thiourea

Übersicht

Beschreibung

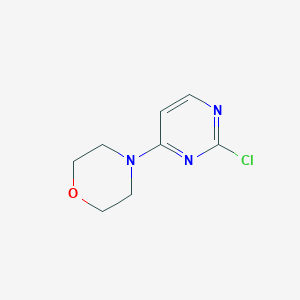

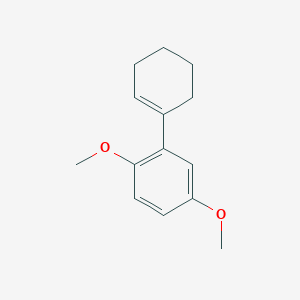

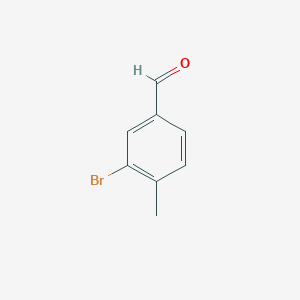

“1-Methyl-3-(4-methylphenyl)thiourea” is an organosulfur compound . It is a derivative of thiourea, which has the general formula (R1R2N)(R3R4N)C=S . Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries .

Synthesis Analysis

Thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . For instance, the title compound, 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)thiourea, was synthesized by the reaction of 1-methyl-1-phenyl hydrazine and 4-tolyl isothiocyanate .Molecular Structure Analysis

The molecular formula of “1-Methyl-3-(4-methylphenyl)thiourea” is C9H12N2S . The average mass is 180.270 Da and the monoisotopic mass is 180.072113 Da .Chemical Reactions Analysis

Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound “1-Methyl-3-(4-methylphenyl)thiourea” can be synthesized by the reaction of 1-methyl-1-phenyl hydrazine and 4-tolyl isothiocyanate . It can be characterized by spectroscopy (1 H and 13 C{1 H} NMR, IR, and UV) .

X-ray Crystallography

This compound has been studied using X-ray crystallography . In the solid state, the molecule exists as the thioamide tautomer and features an anti-disposition of the thioamide–N–H atoms .

Hydrogen Bonding Catalysis

Thiourea derivatives, including “1-Methyl-3-(4-methylphenyl)thiourea”, have applications in dual hydrogen bonding catalysis for asymmetric synthesis .

Biological Potency

Thiourea derivatives have potential biological potency . This includes when complexing metals .

Antiviral Activity

The original interest in the title compound “1-Methyl-3-(4-methylphenyl)thiourea” related to the investigation of antiviral activity .

Ionophores for Ion Selective Electrodes

1-(acyl/aroyl)-3-(mono-substituted) thiourea derivatives, which include “1-Methyl-3-(4-methylphenyl)thiourea”, are known for their behavior as ionophores for ion selective electrodes .

Chemosensors for Anions

These compounds are also used as chemosensors for selective and sensitive naked-eye recognition of anions .

Pharmacological Evaluation

Thiourea derivatives have been evaluated for their antidiabetic, antibacterial, antioxidant, and anticholinesterase properties .

Safety and Hazards

Thiourea and its derivatives should be handled with care. They may form combustible dust concentrations in air and are harmful if swallowed . They are also suspected of causing cancer and damaging the unborn child . Therefore, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Wirkmechanismus

Target of Action

1-Methyl-3-(4-methylphenyl)thiourea, a derivative of thiourea, is known to interact with various targets. The primary targets of this compound are enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion, neurotransmission, and other metabolic pathways .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits α-amylase and α-glucosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars . By inhibiting these enzymes, the compound can potentially regulate blood glucose levels. Similarly, by inhibiting AChE and BuChE, it can influence neurotransmission processes .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For instance, the inhibition of α-amylase and α-glucosidase can disrupt the carbohydrate digestion pathway, potentially leading to decreased postprandial hyperglycemia . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially influencing cognitive functions .

Result of Action

The compound’s action results in the inhibition of its target enzymes, leading to potential therapeutic effects. For instance, it has shown promising antibacterial and antioxidant potential . It was found to be very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase), an enzyme involved in glucose metabolism .

Eigenschaften

IUPAC Name |

1-methyl-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMGWZIVKIMTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350454 | |

| Record name | 1-methyl-3-(4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2740-93-4 | |

| Record name | N-Methyl-N′-(4-methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 131958 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-3-(4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)

![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)

![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)